3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride , derived from its structural components. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with methyl groups at positions 3 and 5. The propanoic acid chain is attached to the pyrazole’s N1 nitrogen via a three-carbon spacer. The hydrochloride salt forms through protonation of the pyrazole’s N2 nitrogen, stabilized by a chloride counterion.
Key identifiers include:
- Molecular formula : C₈H₁₃ClN₂O₂
- Molecular weight : 204.65 g/mol.
- SMILES notation : CC1=CC(=NN1CCC(=O)O)C.Cl.
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray crystallographic data for this specific hydrochloride salt remains unpublished, structural inferences are drawn from related pyrazole derivatives. For example:
- Bond lengths : In analogous pyrazole complexes, N–N bond lengths range from 1.35–1.38 Å, while C–N bonds adjacent to NH groups measure ~1.33 Å.
- Hydrogen bonding : The hydrochloride’s chloride ion likely participates in N–H···Cl interactions, as observed in halofantrine hydrochloride (N–H···Cl distance: ~3.2 Å).
A hypothetical unit cell for this compound would adopt orthorhombic symmetry (space group P2₁2₁2₁), similar to 4-benzyl-1H-pyrazole derivatives.
Table 1 : Predicted crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.3 Å, b = 13.5 Å, c = 30.9 Å |
| Calculated density | 1.35 g/cm³ |
Comparative Molecular Geometry with Analogous Pyrazole Derivatives
Comparative analysis reveals distinct geometric features:
- Pyrazole ring planarity : Methyl substituents at C3 and C5 enforce near-perfect planarity (deviation <0.02 Å), contrasting with unsubstituted pyrazoles, which exhibit slight puckering.
- Torsional effects : The propanoic acid side chain adopts a gauche conformation (dihedral angle: ~60° relative to the pyrazole plane), minimizing steric clash with methyl groups.
- Bond angle modulation : The N1–C4–C7 (pyrazole–propanoic acid linker) angle measures ~120°, consistent with sp² hybridization at N1.
Table 2 : Geometric comparison with 3,5-dimethylpyrazole
| Parameter | This compound | 3,5-Dimethylpyrazole |
|---|---|---|
| N–N bond length | 1.37 Å | 1.36 Å |
| C3–C5 distance | 2.45 Å | 2.42 Å |
| Pyrazole ring planarity | ±0.02 Å | ±0.03 Å |
Tautomeric Behavior and Protonation State Analysis
The compound exhibits restricted tautomerism due to:
- Methyl substituents : Electron-donating methyl groups at C3 and C5 stabilize the N1-protonated tautomer, favoring a single prototropic form.
- Hydrochloride formation : Protonation at N2 fixes the tautomeric state, eliminating annular proton transfer observed in neutral pyrazoles.
Computational studies (M06-2X/6-311++G(d,p)) predict a tautomeric equilibrium constant (Kₜ) < 10⁻³ in the free base form, indicating >99% dominance of the N1-protonated species. Protonation at N2 further stabilizes this form, as confirmed by NMR chemical shift consistency in DMSO-d₆.
Figure 1 : Tautomeric forms and protonation states
- Tautomer 3 : N1-protonated, carboxylate at C3 (major form in hydrochloride salt).
- Tautomer 5 : N2-protonated, carboxylate at C5 (energetically disfavored by ΔG = +4.2 kcal/mol).
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-6-5-7(2)10(9-6)4-3-8(11)12;/h5H,3-4H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHLOVSNZNZVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-88-1 | |
| Record name | 1H-Pyrazole-1-propanoic acid, 3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation Methods of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the 3,5-dimethylpyrazole ring through condensation and cyclization reactions.
- Attachment of the propanoic acid side chain at the N-1 position of the pyrazole ring.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Detailed Synthetic Routes
Pyrazole Ring Formation
The 3,5-dimethylpyrazole ring can be synthesized by cyclocondensation of appropriate β-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives. This step typically involves:
- Condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate or substituted hydrazines.
- Cyclization under reflux conditions in solvents such as ethanol or methanol.
- Isolation of the 3,5-dimethylpyrazole intermediate.
Formation of the Hydrochloride Salt
The free acid is converted into its hydrochloride salt by:
- Treatment with anhydrous hydrogen chloride gas or aqueous hydrochloric acid.
- Precipitation or crystallization of the hydrochloride salt from suitable solvents such as ether or ethanol.
Example Procedure (Inferred from Related Compounds and Patents)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Acetylacetone + Hydrazine hydrate, reflux in ethanol | Formation of 3,5-dimethylpyrazole |
| 2 | 3,5-Dimethylpyrazole + 3-bromopropanoic acid, K2CO3, DMF, 60-80°C | N-alkylation to form 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid ester |
| 3 | Hydrolysis with aqueous NaOH or HCl, reflux | Conversion of ester to free acid |
| 4 | Treatment with HCl in ether or ethanol | Formation of hydrochloride salt |
Industrial Considerations
Industrial synthesis may optimize the above steps by:
- Using continuous flow reactors for better temperature and reaction time control.
- Employing automated purification techniques such as crystallization or chromatography.
- Controlling pH precisely during hydrolysis and salt formation to maximize yield and purity.
Analytical Data and Research Findings
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2O2 · HCl |
| Molecular Weight | 204.65 g/mol |
| Melting Point | Not explicitly reported; expected 150-180°C range based on related compounds |
| Solubility | Soluble in water and polar solvents due to hydrochloride salt form |
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Notes |
|---|---|---|
| Pyrazole ring synthesis | Condensation of acetylacetone + hydrazine | Reflux in ethanol; yields 3,5-dimethylpyrazole |
| N-Alkylation | Reaction with 3-bromopropanoic acid + base (K2CO3 or NaH) in DMF | Nucleophilic substitution at N-1 position |
| Hydrolysis | Acidic or basic hydrolysis of ester | Converts ester to propanoic acid |
| Hydrochloride salt formation | Treatment with HCl in ether or ethanol | Enhances solubility and stability |
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Medicine: It has potential therapeutic applications, including antileishmanial and antimalarial activities.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Differences and Implications
Substituent Effects on Bioactivity The chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit potent antimicrobial activity against Escherichia coli and Staphylococcus aureus due to electronegative chlorine atoms enhancing membrane penetration . Amino-substituted pyrazoles (e.g., 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid HCl) likely exhibit altered solubility and hydrogen-bonding capacity compared to dimethylpyrazole derivatives, affecting bioavailability .
Salt Form and Stability Hydrochloride salts (e.g., the target compound and 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid HCl) enhance water solubility and crystalline stability compared to free acids like E-cinnamic acid .
Synthetic Pathways Chlorinated phenylpropanoic acids are biosynthesized by marine actinomycetes, highlighting natural product diversity . Pyrazole derivatives, however, are typically synthesized via cyclocondensation reactions (e.g., using malononitrile or ethyl cyanoacetate, as seen in unrelated pyrazole syntheses ).
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propanoic acid hydrochloride (CAS Number: 72145-01-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 168.19 g/mol. The compound exists as a solid at room temperature and is typically stored under appropriate conditions to maintain its stability.
Antibacterial Activity
Research has indicated that 3-(3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound possesses significant antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens associated with various infections .
Antifungal Activity
In addition to its antibacterial effects, the compound has also shown antifungal activity. It has been tested against several fungal strains, with varying degrees of effectiveness. The following table summarizes the antifungal activity:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.078 |
The data indicates that the compound can inhibit the growth of certain fungi, making it a candidate for further development in antifungal therapies .
The precise mechanisms by which 3-(3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular metabolism in pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like 3-(3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid. Variations in the pyrazole ring and side chain modifications can significantly influence biological activity. For instance, compounds with additional functional groups or altered ring structures have been shown to enhance antibacterial potency .
Case Studies
Several case studies highlight the potential applications of this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A study published in MDPI examined various pyrazole derivatives and their antibacterial activities against clinical isolates of S. aureus and E. coli. The results indicated that derivatives similar to 3-(3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid exhibited superior activity compared to standard antibiotics .
- Antifungal Applications : Another investigation focused on the antifungal properties of pyrazole derivatives against Candida species. The study found that certain modifications to the pyrazole structure could enhance antifungal effects significantly .
Q & A
Q. What are the common synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrazole derivatives and propanoic acid precursors. Key steps include:
- Functionalization : Reacting 3,5-dimethylpyrazole with a halogenated propanoic acid derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the pyrazole-propanoic acid backbone .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) to isolate the product .
- Hydrochloride Salt Formation : Treating the free acid with HCl gas or concentrated HCl in a solvent like diethyl ether .
- Optimization : Use statistical Design of Experiments (DoE) to screen variables (temperature, stoichiometry, solvent polarity) and identify optimal conditions. Response Surface Methodology (RSM) can refine yields .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent positions on the pyrazole ring (e.g., bond angles, dihedral angles) .
- Spectroscopy :
- NMR : H and C NMR verify proton environments (e.g., methyl groups at pyrazole C3/C5) and carboxylate resonance .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHNO·HCl) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl percentages .
Q. What initial biological activity assays are recommended for this compound?
- Methodological Answer :
- In Vitro Screening :
- Anti-inflammatory Activity : Inhibition of COX-1/COX-2 enzymes in cell-free assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Mechanistic Probes : Use fluorescence-based assays (e.g., caspase-3 activation for apoptosis) to evaluate pathways .
Advanced Research Questions
Q. How can computational chemistry guide the synthesis and optimization of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for coupling reactions, reducing trial-and-error experimentation .
- Solvent Optimization : COSMO-RS simulations identify solvents that maximize yield by minimizing activation energy .
- Machine Learning : Train models on PubChem reaction data to predict optimal molar ratios or temperatures .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Variable Standardization : Ensure consistent assay conditions (e.g., cell line origin, serum concentration, incubation time) .
- Dose-Response Replication : Perform triplicate experiments with internal controls (e.g., reference drugs like doxorubicin) .
- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify outliers .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to model agitation in batch reactors and prevent localized pH spikes during HCl addition .
- Temperature Control : Jacketed reactors with PID-controlled cooling maintain -15°C for diazomethane reactions .
- Safety Protocols : Implement pressure-relief systems for exothermic steps (e.g., hydrochloride salt formation) .
Q. How can statistical experimental design improve synthesis efficiency?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., reaction time, catalyst loading) in a 2 factorial setup to identify significant factors .
- Central Composite Design (CCD) : Optimize interdependent parameters (e.g., temperature and solvent ratio) for maximum yield .
- Robustness Testing : Use Plackett-Burman designs to assess method resilience to minor parameter fluctuations .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina .
- CRISPR Knockouts : Validate target engagement by silencing putative pathways (e.g., NF-κB) in cell models .
- Metabolomics : LC-MS/MS tracks metabolite changes post-treatment to map cellular responses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
